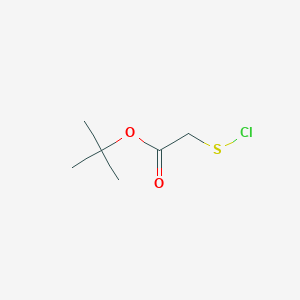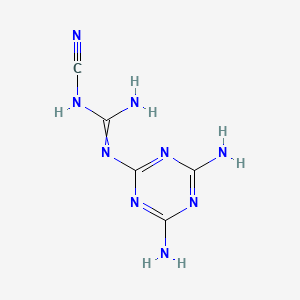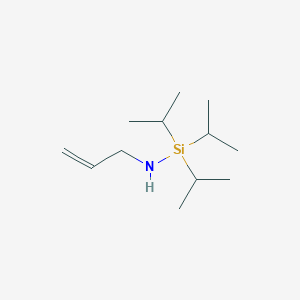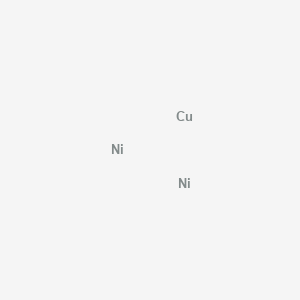![molecular formula C20H34O2 B12565801 2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione CAS No. 143536-25-8](/img/structure/B12565801.png)
2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione typically involves the alkylation of cyclopentadiene derivatives. One common method includes the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DET) or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) (DPT), leading to the formation of cyclopentadienes . These intermediates can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions and C–H functionalization techniques. These methods are scalable and can produce significant quantities of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug development.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, including antioxidant activity and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bicyclopentyl: Similar in structure but lacks the diketone functionality.
Cyclopentane derivatives: These compounds share the cyclopentane ring but differ in their substituents and functional groups.
Uniqueness
2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione is unique due to its specific substitution pattern and the presence of two pentyl groups and two ketone functionalities. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
143536-25-8 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
3-(3-oxo-2-pentylcyclopentyl)-2-pentylcyclopentan-1-one |
InChI |
InChI=1S/C20H34O2/c1-3-5-7-9-17-15(11-13-19(17)21)16-12-14-20(22)18(16)10-8-6-4-2/h15-18H,3-14H2,1-2H3 |
Clave InChI |
WIRZRVRDPRHBDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(CCC1=O)C2CCC(=O)C2CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)

![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)






![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)


![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
